molecular formula C7H4Br2N2O B3434193 4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one CAS No. 84712-09-4

4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3434193
CAS No.: 84712-09-4
M. Wt: 291.93 g/mol
InChI Key: XUJVCNQSWGHIIG-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is a brominated benzimidazolone derivative characterized by two bromine atoms at the 4- and 6-positions of the benzene ring.

Properties

IUPAC Name

4,6-dibromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJVCNQSWGHIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251814
Record name 4,6-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84712-09-4
Record name 4,6-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84712-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1H-benzo[d]imidazol-2(3H)-one. One common method is the reaction of 1H-benzo[d]imidazol-2(3H)-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl or alkyl halides.

Major Products Formed

    Substitution Reactions: Products include substituted benzimidazoles with various functional groups.

    Oxidation and Reduction Reactions: Products include N-oxides or debrominated benzimidazoles.

    Coupling Reactions: Products include more complex benzimidazole derivatives with extended aromatic systems.

Scientific Research Applications

4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as flame retardants or dyes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The bromine atoms enhance its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, leading to disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4,6-Dibromo-1H-thieno[3,4-d]imidazol-2(3H)-one
  • Core Structure : Replaces the benzene ring with a thiophene ring, introducing sulfur into the heterocyclic system.
  • Synthesis: Bromination of 1H-thieno[3,4-d]imidazol-2(3H)-one using N-bromosuccinimide (NBS) in THF at −78°C yields 90% product .
  • Key Differences :
    • The thiophene ring reduces aromaticity compared to benzene, altering electronic properties.
    • Sulfur’s larger atomic radius may affect steric interactions in biological targets.
2.1.2. 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Substituents : Feature a sulfonyl group at the 5-position instead of bromines.
  • Activity : Compounds such as 5b (IC50 = 2.6 µM against A549 cells) demonstrate potent antitumor activity, highlighting the importance of sulfonyl groups in cytotoxicity .
  • SAR Insights :
    • Phenyl or benzyl groups at R1 enhance activity, while aliphatic moieties (e.g., cyclohexanamine) reduce potency .
2.1.3. 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Modifications : Piperidine substituents at N1 are explored as phospholipase D (PLD) inhibitors.
  • Selectivity : Halogenated analogs (e.g., 5-Br) lack isoform selectivity for PLD1/PLD2, suggesting bromine’s position and electronic effects are critical for target engagement .
2.1.4. 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
  • Similarity Score : 0.81 (based on CAS database).

Physicochemical and Electronic Properties

  • C=O Bond Length: 4,6-Dibromo analog: Not explicitly reported, but bromine’s electron-withdrawing effect may shorten the C=O bond compared to non-halogenated analogs. Benzimidazolone acid derivative: 1.252 Å (lengthened due to intramolecular H-bonding) .
  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to sulfonyl or hydroxylated analogs.

Key Research Findings

Sulfonyl vs. Bromine : Sulfonyl derivatives exhibit superior antitumor activity, suggesting that polar groups enhance target interaction .

Thiophene vs. Benzene: Thienoimidazolones show synthetic feasibility but require further biological evaluation to compare efficacy with benzimidazolones .

Biological Activity

4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4Br2N2O
  • Molecular Weight : Approximately 291.93 g/mol
  • Structure : Characterized by two bromine atoms located at the 4 and 6 positions of the benzimidazole ring, which enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These findings suggest that the compound may serve as a candidate for drug development in treating bacterial infections .

Antiprotozoal Activity

The compound also shows potential as an antiprotozoal agent , particularly against protozoa responsible for diseases such as malaria and leishmaniasis. Preliminary studies indicate effective inhibition of protozoal growth at concentrations similar to those required for bacterial inhibition .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
A549 (Lung)5.210
MCF7 (Breast)3.812
HeLa (Cervical)4.511

The selectivity index indicates a favorable therapeutic window, suggesting that the compound may selectively target cancer cells while sparing normal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Binding Affinity : Interaction studies indicate that it can effectively bind to various receptors or enzymes through hydrogen bonding and π-π stacking interactions with aromatic residues in proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal highlighted the effectiveness of the compound against multi-drug resistant bacterial strains, emphasizing its potential as a new antibiotic .
  • Anticancer Research : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, supporting its role as a potential anticancer agent .
  • In Vivo Studies : Preliminary animal studies have shown promising results in tumor reduction when administered alongside conventional chemotherapy agents, indicating a synergistic effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
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